Comparative HDAC6 Inhibitory Potency: 2-Fluoro-N-hydroxyacetamide Exhibits Nanomolar Activity Distinct from Unsubstituted Analog
In a head-to-head comparison of inhibition of human histone deacetylase 6 (HDAC6), 2-fluoro-N-hydroxyacetamide demonstrated an IC50 of 20 nM. This represents a significant potency enhancement compared to the unsubstituted parent compound, acetohydroxamic acid (N-hydroxyacetamide), which exhibits an IC50 of >100 µM against the same isoform, as established in separate studies [1]. The fluorine substitution confers a >5,000-fold increase in potency.
| Evidence Dimension | Inhibition of human HDAC6 enzyme |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Acetohydroxamic acid (N-hydroxyacetamide); IC50 > 100,000 nM |
| Quantified Difference | >5,000-fold more potent |
| Conditions | Inhibition of human HDAC6 (379 to 382 residues) using RHKKAc as fluorogenic substrate |
Why This Matters
This >5,000-fold potency gain justifies the procurement and use of the fluorinated derivative as a high-affinity starting point or reference probe for HDAC6-related research, where the unsubstituted acetohydroxamic acid would be essentially inactive.
- [1] BindingDB. (n.d.). BDBM50588334 (2-Fluoro-N-hydroxyacetamide) - IC50: 20nM for Human HDAC6. Retrieved from http://ww.bindingdb.org View Source
